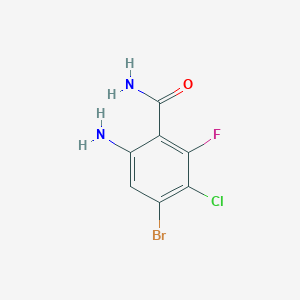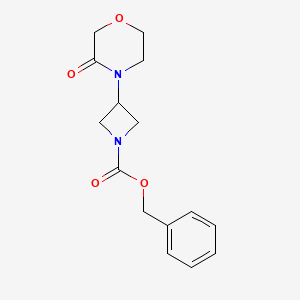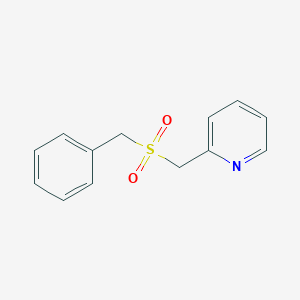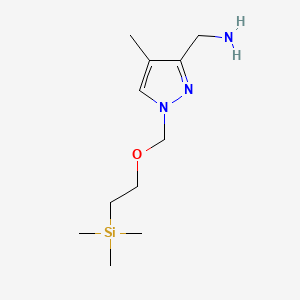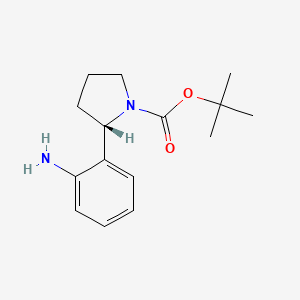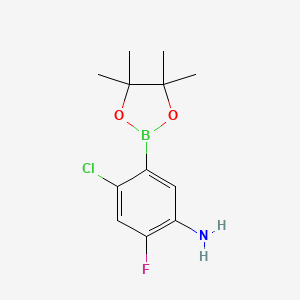
4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a specialized organic compound characterized by the presence of chlorine, fluorine, and a boronic ester group. This compound is particularly significant in the field of organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves a multi-step process. The reaction conditions often require the use of palladium catalysts and appropriate ligands to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and the purity of reagents. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Boronic acids are the primary products.
Reduction: The reduced forms of the compound are typically amines or hydrocarbons.
Substitution: The products vary widely based on the substituents introduced.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds. It serves as a versatile building block for synthesizing complex organic molecules.
Biology: The compound has potential applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its unique structure allows for selective binding to biological targets, making it useful in studying cellular processes.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in drug discovery and development.
Industry: The compound finds applications in the materials industry, where it is used in the synthesis of advanced polymers and coatings. Its stability and reactivity make it suitable for producing high-performance materials.
Mechanism of Action
The mechanism by which 4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine exerts its effects involves its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where a palladium catalyst mediates the coupling of the boronic ester with an aryl halide.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In cross-coupling reactions, the palladium catalyst forms a complex with the boronic ester, which then undergoes transmetalation and reductive elimination to form the final product.
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but lacks the chlorine atom.
Tert-Butyl (5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: This compound has a different functional group but shares the boronic ester moiety.
Uniqueness: 4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to its combination of halogen atoms and boronic ester group, which provides versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C12H16BClFNO2 |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,16H2,1-4H3 |
InChI Key |
KFSKLQROTQMCKI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)

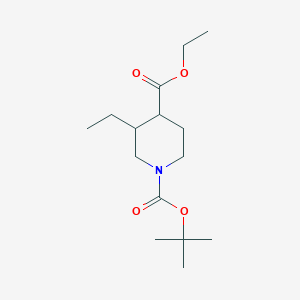
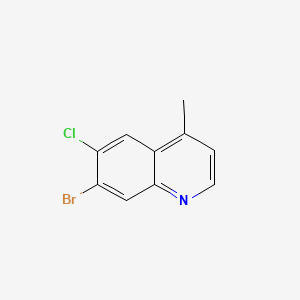

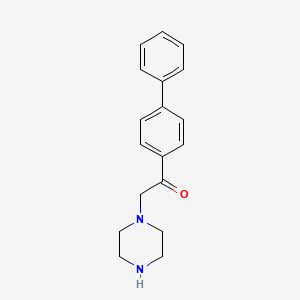
![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)
